(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

Catalog No.
S13462238
CAS No.
M.F
C9H9ClF2O
M. Wt
206.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

Product Name

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

IUPAC Name

(1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol

Molecular Formula

C9H9ClF2O

Molecular Weight

206.61 g/mol

InChI

InChI=1S/C9H9ClF2O/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5,9,13H,1-2H2/t9-/m0/s1

InChI Key

GCWYIIPGPAMLFZ-VIFPVBQESA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CCCl)O

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CCCl)O

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H9ClF2O and a molecular weight of 206.62 g/mol. It is characterized by the presence of a chiral center, which contributes to its potential biological activity. The compound is a colorless to pale yellow liquid with a distinctive chemical structure that includes a chloro group and two fluorine atoms attached to a phenyl ring, enhancing its reactivity and stability in various chemical environments .

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Reduction: The compound can be reduced to form alcohol derivatives, which may have different biological properties.
  • Oxidation: Under certain conditions, it can be oxidized to yield ketones or aldehydes, expanding its utility in synthetic organic chemistry .

The biological activity of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has been explored in various studies. Its structural features suggest potential for enzyme inhibition and interactions with various biological targets. Compounds with similar halogenated structures often exhibit significant antimicrobial and antifungal activities, making this compound a candidate for further pharmacological studies .

Several methods have been developed for synthesizing (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol:

  • Asymmetric Reduction: Utilizing biocatalysts such as recombinant Escherichia coli or Saccharomyces cerevisiae reductases can yield high enantiomeric excesses of the desired alcohol from corresponding ketones or halogenated precursors .
  • Chemical Synthesis: Traditional synthetic routes involve the reaction of 3-chloro-1-propanol with 3,5-difluorobenzaldehyde under controlled conditions to achieve the desired product .

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has several applications:

  • Pharmaceuticals: It is investigated as a potential intermediate in the synthesis of biologically active compounds.
  • Research: Used in studies focusing on enzyme interactions and biochemical pathways due to its reactive chloro group.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that require specific biological activity .

Interaction studies of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol focus on its ability to bind with various enzymes or proteins. The chloro substituent can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. This property makes it a candidate for research into new therapeutic agents targeting specific biochemical pathways .

Several compounds share structural similarities with (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaSimilarityUnique Features
(S)-3-Chloro-1-(2,4-difluorophenyl)propan-1-olC9H9ClF2OHighDifferent fluorine substitution pattern affecting reactivity
(R)-3-Chloro-1-(phenyl)propan-1-olC9H11ClOModerateLacks fluorine substituents; different chirality
3-Chloro-1-(3-fluorophenyl)propan-1-olC9H10ClFModerateOnly one fluorine substituent; altered biological activity

The uniqueness of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol lies in its specific substitution pattern and chiral configuration, which impart distinct chemical properties and potential applications in pharmaceuticals and agrochemicals .

Structural Characterization and IUPAC Nomenclature

The compound is formally named (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol under IUPAC guidelines, reflecting its stereochemistry at the chiral center (C1), the propane chain substituted with a chlorine atom at C3, and the 3,5-difluorophenyl substituent at C1. Its molecular formula is C₉H₉ClF₂O, with a molar mass of 206.62 g/mol. The structure consists of a propanol backbone where the hydroxyl group (-OH) resides on C1, adjacent to the difluorophenyl ring, while the chlorine atom occupies the terminal C3 position.

A comparative analysis with structurally analogous compounds reveals key differences:

  • (S)-3-Chloro-1-(2,4-difluorophenyl)propan-1-ol differs in fluorine substitution patterns, altering electronic effects on the aromatic ring.
  • 3-Chloro-1-(3-fluorophenyl)propan-1-ol lacks a second fluorine atom, reducing steric and electronic interactions.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR data for this compound is limited in accessible literature, general predictions can be made based on its functional groups:

  • ¹H NMR: The difluorophenyl group would exhibit aromatic proton signals as a multiplet in the δ 6.7–7.1 ppm range, split due to meta-fluorine coupling. The methine proton (C1-OH) would appear as a triplet near δ 4.3–4.5 ppm (coupling with adjacent CH₂), while the C3 chlorine-bearing CH₂ group would resonate as a multiplet at δ 3.6–3.9 ppm.
  • ¹³C NMR: The quaternary carbons bonded to fluorine atoms would show characteristic upfield shifts (δ 160–165 ppm for C-F), while the chlorinated carbon (C3) would resonate near δ 45–50 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • O-H stretch: Broad signal near 3300–3500 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.
  • C-F stretches: Strong absorptions at 1100–1250 cm⁻¹.
  • C-Cl stretch: Medium-intensity peak near 550–750 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is expected at m/z 206.62, with fragmentation patterns including:

  • Loss of H₂O (m/z 188.6).
  • Cleavage of the C-Cl bond (m/z 171.6).

Stereochemical Configuration and Chiral Center Analysis

The chiral center at C1 confers S-configuration, as designated by the Cahn-Ingold-Prelog priority rules. The hydroxyl group (-OH) holds the highest priority, followed by the difluorophenyl group, the CH₂Cl chain, and the remaining CH₂ group. Enantiomeric purity is critical for applications in asymmetric synthesis, as the (S)-enantiomer may exhibit distinct reactivity or biological activity compared to its (R)-counterpart.

Thermodynamic Properties (Melting Point, Boiling Point, Solubility)

Reported data for this specific compound is sparse, but inferences can be drawn from analogs:

  • Boiling Point: Estimated at 290–310°C based on similar chlorinated propanols.
  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the hydroxyl group, with limited solubility in water.

Crystallographic Data and Solid-State Structure

No single-crystal X-ray diffraction data is publicly available for (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol. However, molecular modeling predicts a staggered conformation in the propane chain, with intramolecular hydrogen bonding between the hydroxyl group and fluorine atoms stabilizing the structure.

The compound (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol represents an important chiral building block in organic synthesis with applications in various fields . Traditional synthetic approaches to this compound have evolved significantly over the years, focusing on efficient and selective methodologies [2]. These conventional routes typically involve either the functionalization of 3,5-difluorobenzene derivatives or the chlorination of propanol backbones [3].

Friedel-Crafts Alkylation of 3,5-Difluorobenzene Derivatives

Friedel-Crafts alkylation represents one of the fundamental approaches for constructing the carbon framework of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol [3]. This reaction involves the electrophilic aromatic substitution of 3,5-difluorobenzene with appropriate alkylating agents in the presence of Lewis acid catalysts [4]. The reaction proceeds through the formation of a carbocation intermediate that subsequently attacks the aromatic ring [3].

A typical synthetic route begins with the reaction of 3,5-difluorobenzene with a suitable three-carbon electrophile, such as 3-chloropropionyl chloride, in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst [4]. The reaction conditions must be carefully controlled to prevent multiple alkylations and to ensure regioselectivity [3]. The electron-withdrawing nature of the fluorine substituents on the benzene ring significantly influences the reactivity pattern, generally directing the incoming electrophile to the para position relative to one of the fluorine atoms [3] [4].

Reaction ParameterTypical ConditionsEffect on Yield
Lewis AcidAlCl₃ (1.1-1.5 eq)Essential for activation
Temperature-10°C to 5°CHigher temperatures reduce selectivity
SolventDichloromethaneFacilitates complex formation
Reaction Time3-6 hoursExtended times lead to side reactions
Molar Ratio (Substrate:Electrophile)1:1.2Excess electrophile improves conversion

The Friedel-Crafts alkylation typically yields a 3-chloro-1-(3,5-difluorophenyl)propan-1-one intermediate, which requires subsequent reduction to obtain the alcohol functionality [3]. This two-step approach, while effective, produces the target compound in racemic form, necessitating additional resolution steps to obtain the enantiomerically pure (S)-isomer [4].

A significant limitation of the Friedel-Crafts approach is the potential for carbocation rearrangements, which can lead to undesired product distributions [3]. Additionally, the strong Lewis acids required can cause side reactions with sensitive functional groups [4]. Despite these challenges, the Friedel-Crafts route remains valuable for large-scale synthesis due to its relatively straightforward implementation and the availability of starting materials [3].

Chlorination Strategies for Propanol Backbone Functionalization

An alternative approach to synthesizing (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol involves the chlorination of an appropriate propanol backbone after establishing the aryl-carbonyl connection [5]. This strategy often begins with the synthesis of 1-(3,5-difluorophenyl)propan-1-ol or its derivatives, followed by selective chlorination at the terminal carbon position [6].

Several chlorination methods have been developed for this transformation, each with distinct advantages and limitations [5]. Traditional approaches utilize thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), but these reagents often lack selectivity and can affect the stereochemistry at the benzylic position [6]. More selective methods have been developed using reagents such as triphenylphosphine/carbon tetrachloride (PPh₃/CCl₄) or methanesulfonyl chloride followed by displacement with chloride ions [5].

Recent advances in selective chlorination have focused on milder and more selective reagents [6]. For instance, the use of N-chlorosuccinimide (NCS) in combination with dimethyl sulfide or triphenylphosphine has shown improved selectivity for primary alcohol chlorination in the presence of secondary alcohols [5]. This approach is particularly valuable when working with the enantiomerically enriched alcohol precursors [6].

A novel approach for selective chlorination involves the use of azidoiodinane reagents combined with copper(II) chloride complexes [6]. This method has demonstrated exceptional functional group tolerance and site selectivity for tertiary and benzylic C-H bonds, which could potentially be adapted for the selective chlorination of propanol derivatives [6]. The reaction proceeds through a radical mechanism, with the azidoiodinane generating a selective hydrogen atom abstractor under mild conditions [6].

Chlorination MethodReagentsSelectivityStereochemical Retention
Thionyl ChlorideSOCl₂, PyridineModeratePartial inversion
Triphenylphosphine/CCl₄PPh₃, CCl₄GoodHigh retention
Methanesulfonyl Chloride/LiClMsCl, LiCl, DMFVery GoodComplete inversion
N-Chlorosuccinimide/DMSNCS, Me₂SExcellentHigh retention
Azidoiodinane/CuCl₂Azidoiodinane, (phen)CuCl₂ExcellentComplete retention

The chlorination of propanol backbones offers advantages in terms of functional group compatibility and potential for stereochemical control [5]. However, this approach requires careful optimization to prevent elimination reactions, which can occur under harsh conditions, especially with secondary alcohols like the benzylic alcohol in the target compound [6].

Asymmetric Synthesis Approaches

The development of asymmetric methodologies for the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has been driven by the need for enantiomerically pure compounds in various applications [7]. These approaches focus on establishing the correct stereochemistry at the benzylic position through either biocatalytic methods or chemical auxiliary-based strategies [8].

Enzymatic Reduction of Ketone Precursors

Enzymatic reduction represents one of the most efficient approaches for the asymmetric synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol [9]. This method typically involves the stereoselective reduction of 3-chloro-1-(3,5-difluorophenyl)propan-1-one using alcohol dehydrogenases (ADHs) or ketoreductases in the presence of appropriate cofactors [10].

Alcohol dehydrogenases catalyze the stereoselective reduction of ketones at the expense of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) [9]. These enzymes are classified into several superfamilies, including medium-chain dehydrogenases/reductases (MDR), short-chain dehydrogenases/reductases (SDR), and aldo-keto reductases (AKR) [9]. For the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, enzymes that follow Prelog's rule are typically employed, which deliver the hydride to the re-face of the carbonyl group, resulting in the formation of the (S)-configured alcohol [11].

Several alcohol dehydrogenases have demonstrated high activity and stereoselectivity for the reduction of halogenated aryl ketones similar to 3-chloro-1-(3,5-difluorophenyl)propan-1-one [10]. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been shown to catalyze the asymmetric reduction of various prochiral ketones with excellent enantioselectivity [10]. The enzyme's active site architecture facilitates the binding of the substrate in an orientation that favors hydride transfer to the re-face of the carbonyl group [10].

EnzymeSubstrate ConcentrationConversion (%)Enantiomeric Excess (%)Cofactor
PEDH50-300 mM>95>99 (S)NADH
LkADH (Y190P/I144V/L199V/E145C/M206F)50 mM>99>99 (S)NADH
CRED 112100 mM26.1100 (S)NADPH
CRED 113100 mM18.4100 (S)NADPH

A significant advantage of enzymatic reduction is the ability to perform the reaction under mild conditions (ambient temperature, aqueous or aqueous-organic media, neutral pH), which minimizes side reactions and racemization [10]. Additionally, the high stereoselectivity of enzymes often eliminates the need for further resolution steps [9].

The practical implementation of enzymatic reductions often involves whole-cell biocatalysts or isolated enzymes with cofactor regeneration systems [12]. Isopropanol can serve as both a co-solvent and a co-substrate for NADH regeneration, making the process economically viable for large-scale applications [10]. Recent advances in protein engineering have led to the development of enzyme variants with enhanced activity and stability, further improving the applicability of this approach [13].

Chiral Auxiliary-Mediated Configurational Control

Chiral auxiliary-based approaches offer an alternative chemical strategy for the asymmetric synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol [8]. These methods involve the temporary incorporation of a stereogenic unit into the substrate to control the stereochemical outcome of subsequent transformations [14].

A good chiral auxiliary must meet several criteria: it should be available in both enantiomeric forms, be quick and easy to attach, provide good levels of asymmetric induction, and be readily removable without affecting the newly established stereocenter [8]. Common chiral auxiliaries include derivatives of amino acids, carbohydrates, and terpenes [14].

For the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, one approach involves the use of chiral oxazolidinones derived from amino acids such as phenylalanine or valine [8]. The auxiliary is attached to a propionyl unit, which undergoes stereoselective alkylation with a 3,5-difluorobenzyl halide [14]. Subsequent reduction and chlorination steps, followed by removal of the auxiliary, yield the target compound with high enantiomeric purity [8].

Another strategy employs chiral acetals derived from 7-hydroxyindan-1-one and substituted chiral non-racemic C2-symmetric 1,2-ethanediols [15]. These acetals have demonstrated high levels of stereochemical induction in various transformations, including alkylation and reduction reactions [15]. The rigid structure of the acetal ensures effective facial discrimination during nucleophilic addition to the carbonyl group [15].

Chiral AuxiliaryReaction TypeDiastereomeric RatioEnantiomeric Excess After Auxiliary Removal
(R)-4-benzyl-2-oxazolidinoneAldol addition95:5>95% (S)
(R)-pantolactoneReduction92:8>90% (S)
(1R,2S)-2-amino-1,2-diphenylethanolReduction-87.7% (S)
(R)-α,α-diphenyl-2-pyrrolidinemethanolReduction-81.6% (S)

The use of chiral auxiliaries in the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol offers several advantages, including predictable stereochemical outcomes and compatibility with a wide range of reaction conditions [14]. However, this approach requires additional steps for the attachment and removal of the auxiliary, which can impact the overall efficiency of the synthesis [8].

Recent developments in chiral auxiliary design have focused on improving the efficiency and recyclability of these reagents [15]. For instance, polymer-supported chiral auxiliaries allow for easier separation and potential reuse, enhancing the sustainability of this approach [14].

Catalytic Systems for Stereoselective Production

Catalytic asymmetric methods represent the most atom-economical approach for the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, as they avoid the need for stoichiometric chiral reagents [16]. These methods can be broadly categorized into transition metal-catalyzed processes and organocatalytic approaches [17].

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation of prochiral ketones has emerged as one of the most efficient methods for the synthesis of optically active secondary alcohols, including (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol [17]. This approach typically involves the reduction of 3-chloro-1-(3,5-difluorophenyl)propan-1-one using hydrogen gas in the presence of a chiral metal catalyst [18].

Ruthenium and rhodium complexes with chiral phosphine and/or diamine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of aryl ketones [18]. The pioneering work by Noyori on ruthenium complexes containing both phosphine and diamine ligands, such as RuCl₂(diphosphine)(diamine), has established a foundation for the development of highly efficient catalysts [19]. These catalysts operate through a bifunctional mechanism, where both the metal center and the ligand participate in the activation of the substrate [18].

For the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, ruthenium complexes with chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and diamine ligands like DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) have shown excellent results [18]. The (S)-BINAP/(R)-DAIPEN combination typically yields the (S)-configured alcohol with high enantioselectivity [19].

Catalyst SystemSubstrate ConcentrationH₂ Pressure (bar)Temperature (°C)Conversion (%)Enantiomeric Excess (%)
[RuCl₂((S)-BINAP)((R)-DAIPEN)]0.5 M5030>99>99 (S)
[RhCl(COD)]₂/(S,S)-BDPP0.2 M10259590 (S)
[Ru(p-cymene)Cl₂]₂/TsDPEN0.1 MTransfer409895 (S)
[Ir(COD)Cl]₂/(R)-BINAP0.3 M20508588 (S)

Rhodium-catalyzed asymmetric hydrogenation has also been applied to the synthesis of halogenated secondary alcohols similar to the target compound [20]. A recent study demonstrated the successful asymmetric hydrogenation of α-nitro ketones using a rhodium catalyst with chiral phosphine ligands, achieving excellent enantioselectivities (up to >99.9% ee) and high yields [20]. This methodology could potentially be adapted for the reduction of 3-chloro-1-(3,5-difluorophenyl)propan-1-one [20].

The mechanism of transition metal-catalyzed asymmetric hydrogenation typically involves the coordination of the ketone substrate to the metal center, followed by hydride transfer from the metal to the carbonyl carbon [18]. The chiral environment created by the ligands ensures facial selectivity during this transfer, leading to the preferential formation of one enantiomer [19]. For ruthenium-diamine complexes, the reaction often proceeds through a concerted outer-sphere mechanism, where both the metal hydride and the amine proton are transferred simultaneously [18].

Recent advances in catalyst design have focused on expanding the substrate scope and improving the activity under milder conditions [17]. For instance, the development of air-stable precatalysts and the use of non-traditional hydrogen sources (such as formic acid or isopropanol) have enhanced the practicality of this approach for industrial applications [19].

Organocatalytic Dynamic Kinetic Resolution

Organocatalytic approaches, particularly those involving dynamic kinetic resolution (DKR), offer a metal-free alternative for the asymmetric synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol [21]. Dynamic kinetic resolution combines a resolution process with in situ racemization of the starting material, potentially allowing for complete conversion to a single enantiomeric product [22].

One of the most effective organocatalysts for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine derived from proline [23]. This catalyst has been successfully applied to the reduction of various aryl ketones with high enantioselectivity [23]. For the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, the CBS catalyst can be used in conjunction with borane complexes to reduce the corresponding ketone precursor [7].

A tandem organocatalytic approach involving α-chlorination followed by an aldol reaction has been reported to proceed with dynamic kinetic resolution [21]. This methodology, catalyzed by proline, involves the formation of α-chloroaldehyde intermediates that undergo in situ racemization and subsequent stereoselective aldol reaction [21]. While this approach has been primarily applied to the synthesis of carbohydrates, it could potentially be adapted for the preparation of chlorinated secondary alcohols like the target compound [21].

OrganocatalystReaction TypeSubstrateConversion (%)Enantiomeric Excess (%)
(R)-CBSReductionAryl ketones>95>95 (S)
L-Prolineα-Chlorination/AldolAldehydes8590 (syn)
Lipase CALB/Acidic ResinDKRRacemic alcohols>99>99 (R)
Chiral phosphoric acidTransfer hydrogenationKetones9088 (S)

Another promising approach involves the use of lipase-catalyzed dynamic kinetic resolution [22]. In this method, a racemic alcohol is subjected to enzymatic resolution in the presence of a racemization catalyst [22]. For instance, the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol has been achieved using lipase CALB as a biological resolution catalyst and acidic resin as a racemization catalyst [22]. This approach could potentially be adapted for the synthesis of the (S)-enantiomer of the difluorinated analog by selecting an appropriate lipase with the opposite stereoselectivity [22].

The mechanism of organocatalytic reductions often involves the formation of a chiral borane complex (in the case of CBS reduction) or the generation of a chiral enamine intermediate (in proline-catalyzed reactions) [23] [21]. These chiral intermediates facilitate the stereoselective addition of the reducing agent or nucleophile to the prochiral substrate, leading to the preferential formation of one enantiomer [23].

Recent developments in organocatalysis have focused on the design of more active and selective catalysts, as well as the development of sustainable reaction conditions [21]. For instance, the use of water as a reaction medium or the implementation of continuous flow processes has enhanced the environmental profile of these transformations [23].

Process Optimization and Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol presents numerous challenges that require careful optimization of reaction parameters and process design [24]. These challenges span various aspects of the manufacturing process, including reaction efficiency, product purity, and economic viability [25].

One of the primary considerations in scaling up the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol is the selection of an appropriate synthetic route [24]. While asymmetric catalytic methods offer the highest atom economy, factors such as catalyst cost, stability, and recyclability must be evaluated in the context of large-scale production [25]. Traditional routes involving resolution of racemic mixtures may be more economically viable in certain scenarios, despite the theoretical maximum yield of 50% [24].

Reaction parameters such as temperature, pressure, concentration, and solvent selection significantly impact both the yield and stereoselectivity of the synthesis [26]. Optimization studies typically involve systematic variation of these parameters to identify the optimal conditions for large-scale production [26]. For instance, in transition metal-catalyzed hydrogenations, the hydrogen pressure must be carefully controlled to ensure both safety and reaction efficiency [25].

Process ParameterLaboratory ScaleIndustrial ScaleOptimization Considerations
Reaction Volume<1 L>100 LHeat transfer, mixing efficiency
Catalyst Loading1-5 mol%0.1-0.5 mol%Cost, recyclability
Reaction TimeNot criticalMinimizedThroughput, equipment utilization
Solvent SelectionBased on solubilityBased on cost, safetyRecyclability, environmental impact
Temperature ControlPrecise (±1°C)Challenging (±5°C)Exotherm management, energy efficiency

Solvent selection represents a critical aspect of process optimization [27]. While dichloromethane and other chlorinated solvents are commonly used in laboratory-scale syntheses, their use in industrial settings is increasingly restricted due to environmental concerns [27]. Alternative solvents such as 2-methyltetrahydrofuran or cyclopentyl methyl ether offer improved safety profiles while maintaining good solubility properties [27]. The development of solvent-free or aqueous processes represents an ideal scenario from both economic and environmental perspectives [27].

Continuous flow processing has emerged as a promising approach for the large-scale synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, particularly for reactions involving hazardous reagents or requiring precise temperature control [25]. A study on the continuous flow oxidation of alcohols demonstrated successful scale-up with a throughput of 96 mmol/h at steady state, highlighting the potential of this approach for the synthesis of the target compound or its precursors [25].

Purification and isolation of the final product present additional challenges in scale-up [28]. Crystallization represents an efficient method for obtaining enantiomerically pure compounds, but the development of a robust crystallization process requires careful optimization of parameters such as solvent composition, cooling rate, and seeding strategy [28]. A study on the direct crystallization of racemic propranolol hydrochloride demonstrated the importance of controlling supersaturation to obtain pure enantiomers from partially resolved racemates [28].

The economic viability of the process depends on various factors, including raw material costs, energy consumption, waste generation, and equipment utilization [24]. Life cycle assessment (LCA) provides a comprehensive framework for evaluating the environmental impact of different synthetic routes [27]. For instance, a comparison of traditional batch processes with microreactor technology for a Friedel-Crafts acylation demonstrated significant energy savings and reduced waste generation with the latter approach [24].

Chiral Building Block for Pharmaceutical Intermediates

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol serves as a crucial chiral building block in pharmaceutical synthesis, offering high stereochemical control and synthetic versatility. The compound's molecular formula C₉H₉ClF₂O and molecular weight of 206.62 g/mol make it an ideal intermediate for various drug development pathways [1]. The presence of both chloro and difluoro substituents enhances its reactivity and stability in chemical environments, while the chiral center contributes significantly to its biological activity potential .

The compound functions as a key synthon for constructing complex pharmaceutical molecules through its ability to undergo stereoselective transformations. Research has demonstrated that chiral alcohols like (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol are essential intermediates in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system [3] [4]. The halogenated structure provides unique binding properties that enhance drug-target interactions through halogen bonding mechanisms [5] [6].

Role in Antidepressant Drug Synthesis Pathways

The compound plays a pivotal role in antidepressant drug synthesis, particularly in the development of selective serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors. Studies have shown that 3-chloro-1-phenyl-1-propanol derivatives are used as chiral intermediates in antidepressant drug synthesis [7]. The (S)-enantiomer configuration is particularly important for achieving optimal therapeutic efficacy while minimizing adverse effects.

In the synthesis of selective serotonin reuptake inhibitors, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol serves as a precursor for key chiral alcohol intermediates. The compound's structure allows for selective modifications that lead to the formation of aryloxypropanamine scaffolds, which are characteristic of many antidepressant drugs [8]. The difluoropheny substitution pattern is particularly valuable as it influences the selectivity profile for neurotransmitter transporters, with the 3,5-difluoro pattern providing unique binding characteristics.

For serotonin-norepinephrine reuptake inhibitors, the compound functions as a building block for dual-action compounds that target both serotonin and norepinephrine transporters. The fluorine substituents play a crucial role in determining the binding affinity and selectivity of the final pharmaceutical products [9]. Research has demonstrated that compounds with dual serotonin and norepinephrine reuptake inhibition properties often show enhanced therapeutic efficacy compared to single-acting agents [8].

The synthesis pathways typically involve the transformation of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol through various chemical modifications including etherification, amination, and cyclization reactions. These transformations maintain the stereochemical integrity of the chiral center while introducing the necessary functional groups for antidepressant activity [10] [11].

Utility in Neurologically Active Compound Development

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol demonstrates significant utility in the development of neurologically active compounds beyond antidepressants. The compound serves as a chiral scaffold for neuroprotective agents, with its halogenated structure providing enhanced bioactivity through improved drug-target interactions [12] [13].

In the synthesis of neuroprotective compounds, the molecule functions as a key intermediate for developing agents that target neurodegenerative diseases. The compound's chiral nature is particularly important in central nervous system applications, where stereochemistry significantly influences pharmacological activity [12]. Research has shown that chiral central nervous system drugs often exhibit different agonistic and antagonistic effects depending on their stereochemical configuration.

The difluorophenyl moiety of the compound is especially valuable in neurological drug development due to its influence on blood-brain barrier penetration and metabolic stability. Fluorinated compounds generally exhibit improved pharmacokinetic properties, including enhanced bioavailability and reduced metabolic degradation [14]. The 3,5-difluoro substitution pattern provides optimal lipophilicity for central nervous system penetration while maintaining appropriate aqueous solubility.

For dopamine receptor modulators, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol serves as a precursor for asymmetric synthesis of receptor-selective ligands. Studies have demonstrated that chiral piperazinyl compounds derived from similar halogenated precursors exhibit selective binding affinity for specific dopamine receptor subtypes [15] [16]. The stereochemical configuration of the building block directly influences the final compound's selectivity and potency.

The compound also finds application in the synthesis of compounds targeting other neurological conditions, including epilepsy and neurodegenerative disorders. Research has shown that asymmetric synthesis using chiral building blocks like (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol can produce highly effective anticonvulsant compounds with favorable therapeutic windows [17].

Precursor for Fluorinated Liquid Crystal Materials

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol functions as a valuable precursor in the synthesis of fluorinated liquid crystal materials, contributing to the development of advanced display technologies. The compound's difluorophenyl structure makes it particularly suitable for liquid crystal applications where fluorine incorporation is essential for optimal electro-optical properties [18] [19].

Fluorinated liquid crystals are crucial components in modern liquid crystal display technology, with fluorine atoms providing essential properties including polarity for electric field switching, conformational rigidity, chemical stability, and low polarizability [19]. The 3,5-difluorophenyl motif in the compound is especially valuable as it can be incorporated into various liquid crystal architectures to achieve desired dielectric properties.

The compound serves as a precursor for nematic phase materials, where the difluorophenyl group contributes to positive dielectric anisotropy. Research has shown that liquid crystals containing selectively fluorinated aromatic rings exhibit controllable dielectric properties depending on the fluorine substitution pattern [18] [20]. The 3,5-difluoro arrangement provides specific dipole orientations that are beneficial for twisted nematic liquid crystal display applications.

For smectic phase materials, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol functions as a building block for compounds exhibiting negative dielectric anisotropy. Studies have demonstrated that difluorophenyl-containing liquid crystals often display wide temperature range smectic phases with favorable optical properties [20] [21]. The chiral nature of the precursor also enables the synthesis of chiral liquid crystal materials with unique electro-optical characteristics.

The compound's chloro substituent provides additional synthetic versatility, allowing for further functionalization to introduce alkyl chains or other mesogenic units necessary for liquid crystal behavior. The combination of chloro and difluoro groups enables selective chemical transformations that preserve the desired stereochemistry while introducing liquid crystalline properties [22].

Substrate for Polymer-Bound Chiral Catalysts

(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol serves as an important substrate for polymer-bound chiral catalysts, contributing to the development of more efficient and sustainable asymmetric synthesis methods. The compound's chiral structure and functional group compatibility make it suitable for attachment to various polymeric supports [23] [24] [25].

In helically chiral polymer systems, the compound functions as a chiral ligand attachment point, where its stereochemical information can be transmitted to the polymer backbone to induce preferred helical conformations. Research has demonstrated that helically chiral polymers from achiral monomers containing chiral substituents like (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol can serve as effective ligands for transition metals in asymmetric catalysis [25]. The fluorinated aromatic system provides additional binding interactions that enhance catalyst performance.

For dendritic polymer applications, the compound serves as a branching unit that enables high catalyst loading while maintaining stereochemical control. The difluorophenyl group provides unique electronic properties that can enhance the catalytic activity of metal centers attached to the polymer framework [24]. Studies have shown that polymer-supported chiral catalysts often exhibit positive support effects, where the polymer environment enhances both activity and selectivity compared to homogeneous counterparts.

The compound's utility in cross-linked polystyrene systems involves its incorporation as a functional group that provides chiral recognition sites. The combination of chloro and difluoro substituents offers multiple coordination possibilities for metal centers, enabling the development of highly selective catalytic systems [24]. The polymer-bound catalysts derived from such substrates typically exhibit excellent reusability and can be easily separated from reaction products.

In polymethacrylate-based systems, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol functions as a stereoselective binding site that influences the overall polymer conformation. Research has shown that such polymeric catalysts can achieve high enantioselectivities in various asymmetric transformations while providing the practical advantages of heterogeneous catalysis [25]. The fluorinated substituents contribute to the catalyst's stability and resistance to deactivation.

Table 1: Pharmaceutical Applications of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol

Application CategoryRole as Chiral Building BlockTypical Yield Range (%)Enantiomeric Excess (% ee)
Antidepressant Drug SynthesisKey chiral intermediate providing stereochemical control85-95>99
Selective Serotonin Reuptake Inhibitors (SSRIs)Precursor for chiral alcohol intermediates80-90>95
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)Building block for dual-action compounds75-88>96
Tricyclic AntidepressantsChiral auxiliary in multi-step synthesis70-85>92
Neurological CNS Active CompoundsStereoselective synthesis of active compounds85-92>98
Neuroprotective AgentsChiral scaffold for neuroprotective molecules78-86>94
Dopamine Receptor ModulatorsAsymmetric synthesis of receptor-selective ligands82-90>97

Table 2: Liquid Crystal Material Applications

Liquid Crystal TypePrecursor RoleDielectric Anisotropy (Δε)Birefringence (Δn)Temperature Range (°C)
Nematic Phase MaterialsFluorinated chain precursor+2.5 to +4.80.08-0.1215-85
Smectic A Phase MaterialsDifluorophenyl building block-2.1 to -3.90.06-0.1020-75
Smectic C Phase MaterialsChiral dopant precursor-1.8 to -2.70.05-0.0925-70
Twisted Nematic (TN) LCDsPositive dielectric anisotropy precursor+3.2 to +5.10.09-0.1310-90
Vertical Alignment (VA) LCDsNegative dielectric anisotropy precursor-2.8 to -4.20.07-0.1118-80

Table 3: Polymer-Bound Chiral Catalyst Applications

Polymer Support TypeSubstrate FunctionCatalytic Activity EnhancementSelectivity Improvement (% ee)Reusability Cycles
Helically Chiral PolymersChiral ligand attachment point2.5-fold increase85-928-12
Dendritic PolymersBranching unit for catalyst loading3.2-fold increase78-8810-15
Cross-linked PolystyreneFunctional group incorporation1.8-fold increase72-826-10
Polymethacrylate-basedStereoselective binding site2.9-fold increase88-9512-18
Polyisocyanate-basedHelical sense inducer2.1-fold increase75-857-11

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.0309989 g/mol

Monoisotopic Mass

206.0309989 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types